![molecular formula C17H10Br2O4 B184404 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione CAS No. 6472-62-4](/img/structure/B184404.png)
6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione is a chemical compound that belongs to the class of pyranones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits the production of reactive oxygen species (ROS), which are implicated in cancer development and progression.
Effets Biochimiques Et Physiologiques
Studies have shown that 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione has several biochemical and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to increase the activity of superoxide dismutase (SOD), an antioxidant enzyme that protects cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione. One area of interest is the development of novel derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of this compound. Additionally, there is a need for further studies to evaluate the safety and toxicity of this compound in vivo. Finally, the potential applications of this compound in materials science, such as in the development of new polymers and nanomaterials, should also be explored.
Méthodes De Synthèse
The synthesis of 6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione involves the reaction of 2-methoxybenzaldehyde, malonic acid, and bromine in acetic acid. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and bromination. The final product is obtained after purification through recrystallization.
Propriétés
Numéro CAS |
6472-62-4 |
|---|---|
Nom du produit |
6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione |
Formule moléculaire |
C17H10Br2O4 |
Poids moléculaire |
438.1 g/mol |
Nom IUPAC |
6,8-dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione |
InChI |
InChI=1S/C17H10Br2O4/c1-22-14-5-3-2-4-10(14)15-8-13(20)11-6-9(18)7-12(19)16(21)17(11)23-15/h2-8H,1H3 |
Clé InChI |
CYGWVUQMKRXIIM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br |
SMILES canonique |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





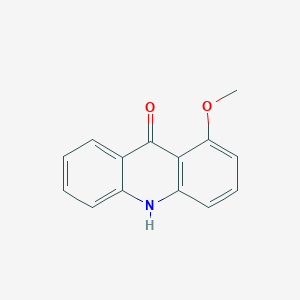
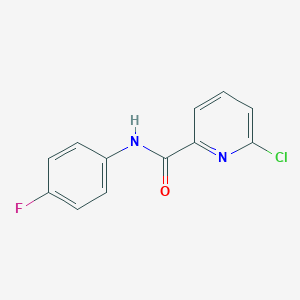
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
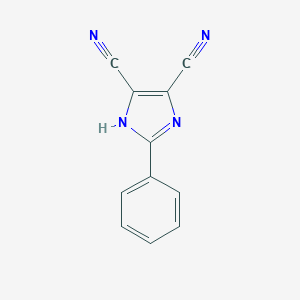
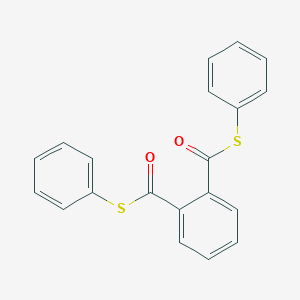
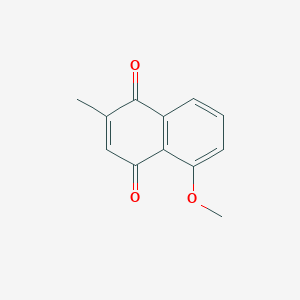
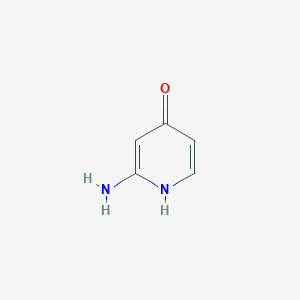
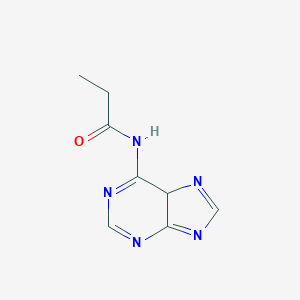
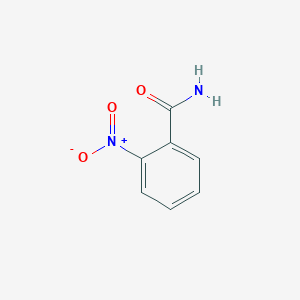
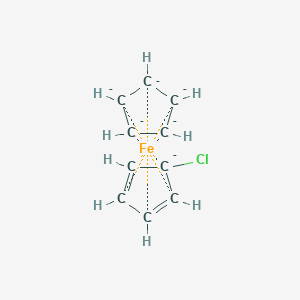
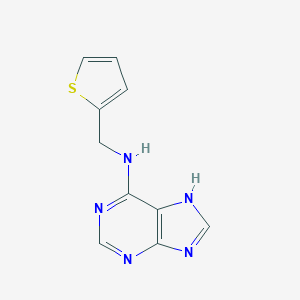
![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)